molecular formula C6H8BrNO B13646450 2-bromo-N-(prop-2-yn-1-yl)propanamide

2-bromo-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B13646450
M. Wt: 190.04 g/mol
InChI Key: QGEJHGCZJSCQAL-UHFFFAOYSA-N
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Description

2-Bromo-N-(prop-2-yn-1-yl)propanamide is a brominated amide derivative characterized by a propanamide backbone (CH3-CHBr-CONH-) with a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. The bromine atom at the 2-position enhances its reactivity as an alkylating agent, while the propargyl group introduces alkyne functionality, enabling applications in click chemistry and bioconjugation . This compound is synthesized via nucleophilic substitution reactions, often involving bromoacetyl bromide and propargylamine derivatives under controlled conditions . Its structural features make it valuable in medicinal chemistry, polymer science, and agrochemical research.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

2-bromo-N-prop-2-ynylpropanamide

InChI

InChI=1S/C6H8BrNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9)

InChI Key

QGEJHGCZJSCQAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC#C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(prop-2-yn-1-yl)propanamide typically involves the bromination of N-(prop-2-yn-1-yl)propanamide. One common method includes the reaction of N-(prop-2-yn-1-yl)propanamide with bromine in an inert solvent such as dichloromethane at low temperatures . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-bromo-N-(prop-2-yn-1-yl)propanamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural Comparison of Brominated Propanamide/Acetamide Derivatives
Compound Name Substituent on Nitrogen Halogen Position Key Features Applications References
2-Bromo-N-(prop-2-yn-1-yl)propanamide Propargyl (prop-2-yn-1-yl) 2-position Alkyne functionality, alkylation site Click chemistry, antimicrobial agents
2-Bromo-N-(2-methylphenyl)propanamide 2-Methylphenyl 2-position Aromatic substituent Pharmaceutical intermediate (e.g., prilocaine)
2-Iodo-N-(prop-2-yn-1-yl)acetamide Propargyl 2-position Iodine substituent, shorter chain Radiolabeling, organic synthesis
2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 4-Methylcoumarin 2-position Chromene ring, methyl group Fluorescent probes, polymer additives

Key Observations :

  • Propargyl vs. Aromatic Substituents : The propargyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), whereas aromatic substituents (e.g., 2-methylphenyl) enhance lipophilicity, favoring drug delivery .
  • Halogen Effects : Bromine offers moderate reactivity compared to iodine (higher leaving-group ability in 2-iodoacetamide) and chlorine (lower electronegativity) .
  • Chain Length : Propanamide derivatives (3-carbon backbone) exhibit higher molecular weight and altered solubility compared to acetamides (2-carbon) .
Table 2: Reaction Yields and Conditions for Selected Compounds
Compound Reaction Partner Yield Conditions Reference
2-Bromo-N-(prop-2-yn-1-yl)propanamide Thiols (e.g., indole-thiol) 75–83% Anhydrous CH2Cl2, −78°C
2-Bromo-N-(2-methylphenyl)propanamide o-Toluidine 65% Room temperature, EtOAc
2-Iodo-N-(prop-2-yn-1-yl)acetamide Azides 5% CH2Cl2, EDCI/DMAP

Physicochemical Properties

Table 3: Selected Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
2-Bromo-N-(prop-2-yn-1-yl)propanamide 196.06 Not reported Soluble in DCM, THF
2-Bromo-N-(2-methylphenyl)propanamide 242.11 130–133 Low in water
2-Iodo-N-(prop-2-yn-1-yl)acetamide 237.03 Not reported Soluble in CH2Cl2

Notes:

  • The propargyl group increases hydrophobicity compared to aromatic derivatives, affecting bioavailability .
  • Crystalline aromatic bromopropanamides (e.g., 2-bromo-N-(2-methylphenyl)propanamide) exhibit defined melting points, aiding purification .

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